N6-Benzoyl-2'-O,4'-C-methyleneadenosine is a synthetic nucleoside analog that features a benzoyl group at the N6 position and a methylene bridge linking the 2'-O and 4'-C positions of the ribose ring. This compound is noteworthy for its structural modifications, which enhance its stability and specificity in biological interactions. It has been classified as a nucleoside analog due to its structural resemblance to natural nucleosides, allowing it to participate in various biochemical processes .
N6-Benzoyl-2'-O,4'-C-methyleneadenosine can be synthesized through various chemical methods. Its synthesis typically involves the use of specific reagents such as benzoyl chloride and methylene iodide, alongside protecting groups like silyl ethers to facilitate the reaction steps. The compound is commercially available from chemical suppliers and is utilized in research settings for its unique properties .
This compound falls under the category of nucleoside analogs, specifically modified purine nucleosides. Nucleoside analogs are often employed in medicinal chemistry and biochemistry for their ability to mimic natural nucleotides, thus influencing biological processes such as DNA replication and repair .
The synthesis of N6-Benzoyl-2'-O,4'-C-methyleneadenosine typically involves several key steps:
The synthetic route can be optimized for large-scale production using automated synthesizers and high-throughput purification techniques. Reaction conditions such as temperature, solvent choice, and concentration are carefully controlled to maximize yield and minimize by-products .
N6-Benzoyl-2'-O,4'-C-methyleneadenosine has a complex structure characterized by:
The molecular formula is with a molecular weight of approximately 348.32 g/mol.
Spectroscopic data (NMR, MS) provide insights into the compound's structure:
N6-Benzoyl-2'-O,4'-C-methyleneadenosine can undergo several chemical transformations:
The mechanism of action for N6-Benzoyl-2'-O,4'-C-methyleneadenosine involves its interaction with specific enzymes related to DNA replication and repair. By inhibiting these enzymes, it suppresses cell proliferation and can induce apoptosis in malignant cells. This action makes it a candidate for anticancer therapies, particularly targeting rapidly dividing cells .
N6-Benzoyl-2'-O,4'-C-methyleneadenosine has several notable applications:
Convergent synthetic approaches dominate modern LNA monomer production due to their superior flexibility and efficiency compared to linear methods. These strategies employ a common glycosyl donor intermediate, enabling coupling with diverse nucleobases—a pivotal advantage for scalable synthesis of N6-benzoyl protected adenosine derivatives. The foundational convergent route starts with 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose (derived from D-glucose), which undergoes regioselective manipulation to form glycosyl donors like 1,2-di-O-acetyl-3-O-benzyl-4-C-methanesulfonyloxymethyl-5-O-methanesulfonyl-D-ribofuranose [2] [4].
A landmark study demonstrated that this donor couples with N6-benzoyl adenine under Vorbrüggen conditions (using trimethylsilyl triflate as a catalyst) to yield the protected nucleoside precursor in 71–89% yield. Subsequent in situ base-induced cyclization (5M NaOH/MeOH) forms the 2'-O,4'-C-methylene bridge, followed by catalytic debenzylation (Pd/C, H₂) to deliver N6-benzoyl-2'-O,4'-C-methyleneadenosine [2] [4]. This approach achieves a 38% overall yield from the glycosyl donor—a significant improvement over linear methods that suffer from low-yielding steps like 4'-C-hydroxymethyl introduction (≤15% yield) [2].
Table 1: Yield Comparison of Convergent vs. Linear Synthesis for LNA-A Monomers
Synthetic Approach | Key Intermediate | Overall Yield | Advantages |
---|---|---|---|
Convergent (Koshkin) | Glycosyl donor 17 | 38% | General for all nucleobases; higher scalability |
Linear (Obika) | Protected adenosine | <10% | Shorter route; commercial starting materials |
Chemo-enzymatic | Monoacetylated 21 | 45% | Diastereoselective protection; reduced steps |
The presence of diastereotopic hydroxymethyl groups in 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose poses a significant regioselectivity challenge during LNA synthesis. Traditional chemical protection methods yield mixtures, complicating downstream reactions. To address this, lipase-mediated monoacetylation has emerged as a high-precision tool [2].
Candida antarctica lipase B (Novozyme®-435) catalyzes the regioselective acetylation of the 5'-hydroxymethyl group using vinyl acetate as an acyl donor in diisopropyl ether. This reaction proceeds at 45°C with quantitative yield and >98% regioselectivity, generating 5-O-acetyl-3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose [2]. The enzymatic method’s efficiency is highlighted by the enzyme’s reusability—maintaining consistent selectivity over 10 reaction cycles—and its compatibility with the convergent synthesis workflow.
The monoacetylated intermediate serves dual purposes:
Table 2: Enzymatic Monoacetylation Reaction Parameters
Parameter | Optimized Condition | Impact on Yield/Selectivity |
---|---|---|
Enzyme | Novozyme®-435 | 99% regioselectivity for 5'-O-acetylation |
Solvent | Diisopropyl ether (DIPE) | Minimizes hydrolysis; enhances enzyme stability |
Temperature | 45°C | Optimal activity without denaturation |
Acyl Donor | Vinyl acetate | Irreversible reaction; drives completion |
Enzyme Loading | 10% (w/w of substrate) | Quantitative conversion in 6h |
Vorbrüggen glycosylation is the cornerstone reaction for coupling the benzoyl-protected adenine base to the locked ribose scaffold. This method employs a silylated nucleobase (N6-benzoyl-adenine, bis(trimethylsilyl)acetamide (BSA)) and a Lewis acid catalyst (trimethylsilyl triflate, TMSOTf) to form the β-N9-glycosidic bond stereoselectively [4].
Critical modifications ensure success with the sterically constrained LNA precursor:
For N6-benzoyl adenine, coupling yields reach 85–89% due to the electron-withdrawing benzoyl group, which moderates nucleobase reactivity and suppresses N7-alkylation byproducts [4] [2]. The reaction exclusively forms the β-anomer, confirmed by NMR coupling constants (J1',2' = 9–10 Hz) [4].
Table 3: Vorbrüggen Coupling Efficiency with Modified Nucleobases
Nucleobase | Coupling Yield (%) | Anomeric Selectivity (β:α) | Key Reaction Parameter |
---|---|---|---|
N6-Benzoyl adenine | 85–89% | >99:1 | TMSOTf (0.5 equiv), 80°C |
4-N-Benzoyl cytosine | 78–82% | >99:1 | SnCl₄ catalyst, 60°C |
Thymine | 75–80% | 98:2 | TMSOTf (0.3 equiv), 25°C |
2-N-Isobutyryl guanine | 70–75% | 95:5 | Extended reaction time (24h) |
The N6-benzoyl group serves dual roles: protecting the exocyclic adenine amine during synthesis and modulating base-pairing specificity in therapeutic oligonucleotides. Its integration demands precise orthogonal protection strategies to avoid interference with sugar moiety modifications [4].
Strategic considerations include:
Enzymatic methods further refine regioselectivity. Lipase-mediated acetylation leaves the N6-benzoyl group intact, demonstrating the compatibility of enzymatic and chemical protection steps [2]. This synergy enables a streamlined synthesis: benzoyl protection persists through all stages—from nucleobase functionalization to oligonucleotide assembly—and is only removed post-synthetically to unveil the active nucleobase.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: